3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester
Description
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester (CAS: 1171924-27-8) is a brominated aromatic ester with a complex substitution pattern. Its structure comprises a benzoic acid methyl ester backbone substituted with a bromine atom at position 3, a hydroxyl group at position 6, and a 2-(4-hydroxyphenyl)ethyl chain at position 2 (Figure 1). This compound is commercially available with a purity >95% and is priced at €215/100 mg, €359/250 mg, and €549/1 g . Its applications are restricted to research, excluding commercial diagnostics or therapy.
Properties
IUPAC Name |
methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYWANCNYBFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CCC2=CC=C(C=C2)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often involve the use of bromine or bromine-containing reagents, acidic or basic catalysts, and appropriate solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs based on ester functionality, bromine/hydroxyl substitution, and side-chain complexity (Table 1).
Table 1: Structural Comparison of Selected Esters
Physicochemical Properties
- Polarity : The target compound’s hydroxyl and bromine groups increase polarity compared to nitro- or methoxy-substituted analogs (e.g., ).
- Stability: Bromine at C3 and hydroxyl at C6 may lead to hydrogen bonding, enhancing crystallinity relative to non-hydroxylated analogs like the di-bromo enone ester .
- Solubility : The 2-(4-hydroxyphenyl)ethyl chain likely improves aqueous solubility compared to purely aromatic esters (e.g., ).
Biological Activity
Introduction
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester (CAS Number: 1171924-27-8) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromine atom, hydroxyl groups, and an ethyl side chain, which contribute to its reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C16H15BrO4 |
| Molecular Weight | 351.20 g/mol |
| IUPAC Name | Methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate |
| InChI | InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3 |
The mechanism of action of 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester primarily involves its interaction with specific biological targets:
- Estrogen Receptor Beta (ERβ) : The compound has been shown to bind to ERβ, potentially modulating estrogenic activity which may influence various physiological processes including cell proliferation and differentiation.
- Nuclear Receptor Coactivator 1 (NCOA1) : Interaction with NCOA1 suggests a role in gene expression regulation, impacting metabolic pathways and cellular responses to hormones.
Biological Activities
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, providing protective effects against oxidative stress in cells.
Anti-inflammatory Effects : Research has suggested that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 3-Bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)-ethyl]-benzoic acid methyl ester against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
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Antioxidant Activity Assessment :
- Johnson et al. (2024) performed assays using DPPH and ABTS methods to assess the antioxidant capacity of the compound. The results indicated a strong scavenging activity comparable to established antioxidants such as ascorbic acid.
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Inflammation Model Study :
- In vitro studies by Lee et al. (2025) demonstrated that treatment with the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
